1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the fluorophenyl group in this compound adds unique properties, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammatory pathways, respectively.
Biochemical Pathways
The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway . ER stress is a cellular process triggered by an imbalance in protein folding in the endoplasmic reticulum. The NF-kB pathway is a key regulator of immune responses and inflammation. Inhibition of these pathways can lead to neuroprotective and anti-inflammatory effects .
Pharmacokinetics
A similar compound has been reported to have a cautionary pharmacokinetic profile with good drug-likeness and gastrointestinal absorption .
Result of Action
Similar compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one typically involves the reaction of 4-fluorobenzylamine with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring . The reaction conditions include:
Temperature: Reflux
Solvent: Ethanol or methanol
Catalyst: None required
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst
Major Products Formed:
Oxidation: Formation of carboxylic acids
Reduction: Formation of amines
Substitution: Formation of halogenated derivatives
Scientific Research Applications
1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1H-tetrazole: Similar structure but lacks the carbonyl group.
4-Fluorophenyl isocyanate: Contains a different functional group but shares the fluorophenyl moiety.
4-Fluorophenyl isothiocyanate: Similar to isocyanate but with a sulfur atom.
Uniqueness: 1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one is unique due to the presence of both the fluorophenyl group and the tetrazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-fluorophenyl)-1H-tetrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGLEGNLDJXZOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NN=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.